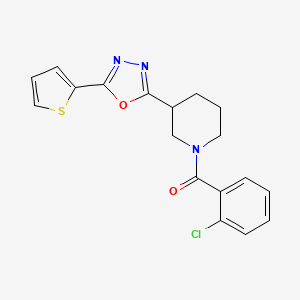![molecular formula C12H17N3O4 B2863826 N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid CAS No. 468713-07-7](/img/structure/B2863826.png)
N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of heterocyclic compound, which means it contains a ring structure that includes atoms other than carbon. In this case, the ring structure includes nitrogen atoms, which are important for the compound's properties.
Mécanisme D'action
The mechanism of action of N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid is not fully understood. However, it is believed that the compound interacts with DNA and metal ions through coordination bonds. This interaction can lead to changes in the fluorescence properties of the compound, which can be used to detect the presence of DNA or metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid are not well studied. However, it is believed that the compound is relatively non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid in lab experiments is its high sensitivity and selectivity for detecting DNA and metal ions. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are several future directions for research on N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid. One area of interest is developing new synthesis methods that are more efficient and scalable. Another area is exploring the compound's potential applications in medical diagnostics and environmental monitoring. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential effects on biological systems.
Méthodes De Synthèse
The synthesis of N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid involves several steps. The first step is the synthesis of 2,4-diaminocyclopentene, which is then reacted with dimethylamine to form N2,N2-dimethyl-2,4-diaminocyclopentene. This intermediate is then reacted with maleic acid to form the final product, N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid.
Applications De Recherche Scientifique
N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid has been studied for its potential applications in scientific research. One area of interest is its potential use as a fluorescent probe for detecting DNA. The compound has also been studied for its potential use as a metal ion sensor, which could have applications in environmental monitoring and medical diagnostics.
Propriétés
IUPAC Name |
2-N,2-N-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-2,4-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.C2H2O4/c1-13(2)10-6-8(11)7-4-3-5-9(7)12-10;3-1(4)2(5)6/h6H,3-5H2,1-2H3,(H2,11,12);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXBOZJXCCYAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCC2)C(=C1)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)
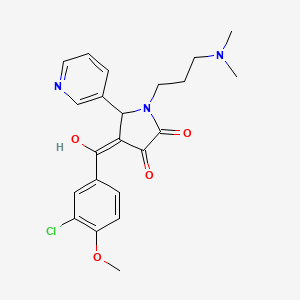
![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)

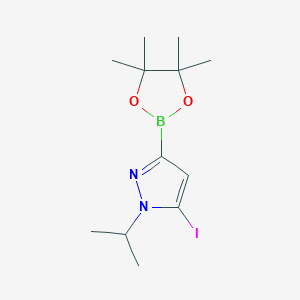
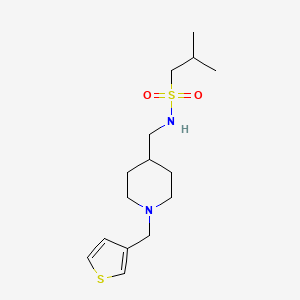
methanone](/img/structure/B2863755.png)
![2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde](/img/structure/B2863756.png)

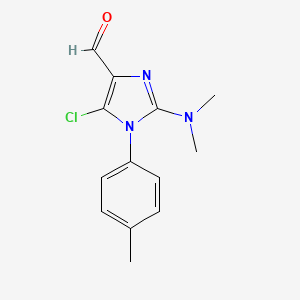
![6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2863761.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2863763.png)
